1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
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Overview
Description
1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with a unique structure that combines a purine core with a cyclohexyl group
Preparation Methods
The synthesis of 1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the formation of the imidazo[2,1-f]purine core, followed by the introduction of the cyclohexyl group. Reaction conditions such as temperature, solvents, and catalysts are carefully controlled to ensure high yield and purity. Industrial production methods may involve optimization of these conditions to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where functional groups on the purine core or the cyclohexyl group are replaced by other substituents. Common reagents for these reactions include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms.
Scientific Research Applications
1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in biochemical studies and drug design.
Medicine: Potential therapeutic applications include its use as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
Comparison with Similar Compounds
1,7-dimethyl-8-(3,3,5-trimethylcyclohexyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione can be compared with other similar compounds, such as:
Caffeine: Another purine derivative with stimulant properties.
Theophylline: A compound used in respiratory therapy.
Theobromine: Found in chocolate, with mild stimulant effects.
Uniqueness: The unique combination of the purine core and the cyclohexyl group in this compound gives it distinct chemical and biological properties, setting it apart from these other compounds.
Properties
Molecular Formula |
C18H25N5O2 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
4,7-dimethyl-6-(3,3,5-trimethylcyclohexyl)purino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C18H25N5O2/c1-10-6-12(8-18(3,4)7-10)23-11(2)9-22-13-14(19-16(22)23)21(5)17(25)20-15(13)24/h9-10,12H,6-8H2,1-5H3,(H,20,24,25) |
InChI Key |
WGVMZFGKCUTONF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(CC(C1)(C)C)N2C(=CN3C2=NC4=C3C(=O)NC(=O)N4C)C |
Origin of Product |
United States |
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